(3R)-3-Methyl-pyrrolidin-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This typically includes the compound’s chemical formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and any notable chemical properties .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Synthesis

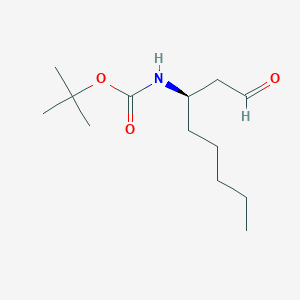

Pyrrolidine derivatives, closely related to "(3R)-3-Methyl-pyrrolidin-3-ol hydrochloride," have been extensively studied for their applications in organocatalysis. For example, derivatives of pyrrolidin-3-ol act as chiral organocatalysts, facilitating asymmetric Michael addition reactions with good to high yield and excellent enantioselectivities. This is attributed to the potential formation of hydrogen bonds between the catalyst and reactants, aiding in the investigation of catalyzing mechanisms through NMR spectroscopy (Cui Yan-fang, 2008).

Synthesis of Bioactive Molecules

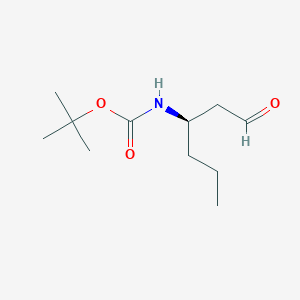

In medicinal chemistry, pyrrolidine derivatives play a crucial role in synthesizing bioactive molecules. For instance, the synthesis of 1′-aza-C-nucleosides from pyrrolidin-3-ol derivatives, showcasing their utility in creating nucleoside analogues with potential biological activities. These syntheses involve various reactions, including fusion with halogenated pyrimidines and alkylation, yielding significant yields of bioactive nucleosides (V. Filichev & E. Pedersen, 2001).

Material Science Applications

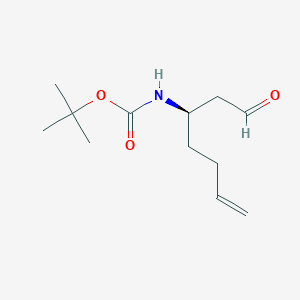

The study of pyrrolidines also extends to material science, where their chemical properties are leveraged in synthesizing new materials. For instance, the controlled hydrolysis of aryltellurium trichlorides using pyrrolidinones highlights the synthesis of monomeric aryltellurium(IV) monohydroxides, illustrating the nuanced reactivity of pyrrolidine derivatives towards hydrolysis and their potential applications in developing novel materials with unique properties (S. Misra et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-3-methylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVCDFWGMDLBMU-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methylpyrrolidin-3-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.